Cas no 2228643-63-6 (3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol)

3-Amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol is a structurally unique cyclobutane derivative featuring both amino and hydroxyl functional groups, along with a methoxynaphthalene moiety. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the 4-methoxynaphthalene group enhances its potential for π-stacking interactions, while the amino and hydroxyl groups offer versatile sites for further functionalization. Its rigid cyclobutane core contributes to conformational constraint, making it useful in medicinal chemistry for probing structure-activity relationships. The compound’s well-defined stereochemistry and synthetic accessibility further underscore its utility in targeted drug discovery and materials science applications.
3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol structure
2228643-63-6 structure
Product Name:3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol
CAS No:2228643-63-6
MF:C15H17NO2
MW:243.300984144211
CID:6440975
PubChem ID:165683020
Update Time:2025-10-05

3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol
    • EN300-1786997
    • 2228643-63-6
    • Inchi: 1S/C15H17NO2/c1-18-14-7-6-13(15(16)8-10(17)9-15)11-4-2-3-5-12(11)14/h2-7,10,17H,8-9,16H2,1H3
    • InChI Key: QQTAMGUQIUIPBL-UHFFFAOYSA-N
    • SMILES: OC1CC(C2=CC=C(C3C=CC=CC2=3)OC)(C1)N

Computed Properties

  • Exact Mass: 243.125928785g/mol
  • Monoisotopic Mass: 243.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.5Ų

3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol

Exploring the Versatile Compound: 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol (CAS No. 2228643-63-6)

The chemical compound 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol (CAS No. 2228643-63-6) is a fascinating molecule that has garnered attention in both academic and industrial research. This compound, with its unique structural features, offers a wide range of potential applications, particularly in the fields of pharmaceuticals and organic synthesis. Its molecular structure combines a cyclobutane ring with a methoxynaphthalene moiety, making it a valuable intermediate for the development of novel therapeutic agents.

One of the key reasons for the growing interest in 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol is its potential role in drug discovery. Researchers are particularly intrigued by its ability to serve as a building block for more complex molecules. The presence of both an amino group and a hydroxyl group on the cyclobutane ring provides multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. This flexibility is highly sought after in the design of new bioactive compounds.

In recent years, the demand for specialty chemicals like 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol has surged, driven by advancements in medicinal chemistry and material science. The compound's unique structure allows it to interact with biological targets in ways that simpler molecules cannot, making it a valuable tool for scientists exploring new therapeutic pathways. Additionally, its methoxynaphthalene component is known for its photophysical properties, which could be exploited in the development of fluorescent probes or optical materials.

The synthesis of 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions, including cycloaddition and functional group transformations. These processes require precise control over reaction conditions to ensure high yield and purity. As a result, the compound is often produced in specialized laboratories equipped with advanced analytical techniques such as NMR spectroscopy and mass spectrometry for quality assurance.

From a commercial perspective, 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol is available through suppliers catering to the research and development sector. Its pricing and availability can vary depending on the scale of production and the level of purity required. Researchers looking to purchase this compound should consider factors such as supplier reputation, batch consistency, and technical support to ensure optimal results in their experiments.

Looking ahead, the potential applications of 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol are vast. Its role in the development of new drugs, particularly those targeting central nervous system disorders or inflammatory diseases, is an area of active investigation. Furthermore, its utility in catalysis and asymmetric synthesis could open new avenues in green chemistry, aligning with the global push for more sustainable chemical processes.

For those interested in the technical details, the physicochemical properties of 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol are well-documented. Its solubility in common organic solvents, stability under various conditions, and reactivity profile make it a versatile reagent in the laboratory. Researchers are encouraged to consult the latest scientific literature for updates on its applications and synthetic methodologies.

In conclusion, 3-amino-3-(4-methoxynaphthalen-1-yl)cyclobutan-1-ol (CAS No. 2228643-63-6) represents a promising compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it a valuable asset in drug development, material science, and beyond. As research continues to uncover new uses for this molecule, its importance in the chemical industry is likely to grow, solidifying its place as a key player in modern chemistry.

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